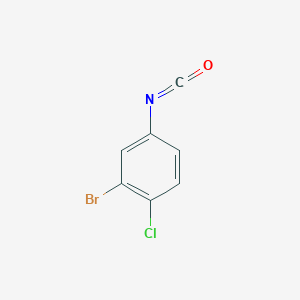

2-Bromo-1-chloro-4-isocyanatobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-chloro-4-isocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFZUDGGWJXLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Solubility Dynamics of 2-Bromo-1-chloro-4-isocyanatobenzene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Whitepaper

Executive Summary & Structural Causality

In advanced organic synthesis and pharmaceutical drug development, halogenated phenyl isocyanates serve as critical electrophilic building blocks for the generation of ureas, carbamates, and heterocyclic scaffolds. 2-Bromo-1-chloro-4-isocyanatobenzene (CAS: 78280-82-7) is a highly reactive, di-halogenated aromatic isocyanate.

To understand its solubility, one must first analyze the causality of its molecular structure. The isocyanate group (–N=C=O) contains an sp-hybridized carbon that is highly electrophilic. The presence of bromine and chlorine atoms on the phenyl ring exerts a strong electron-withdrawing inductive effect (–I). This withdraws electron density away from the aromatic ring and, by extension, the isocyanate carbon, significantly increasing its susceptibility to nucleophilic attack[1].

Consequently, defining the "solubility" of this compound is not merely a thermodynamic exercise of dissolution; it is a kinetic challenge of chemical stability. The compound exhibits high lipophilicity (predicted LogP ~4.89), driving its affinity for non-polar and polar aprotic solvents, while strictly precluding the use of protic solvents due to rapid, irreversible degradation[2].

Solubility Matrix in Organic Solvents

The following table summarizes the solubility profile of 2-Bromo-1-chloro-4-isocyanatobenzene. Because direct dissolution in reactive solvents destroys the solute, the data distinguishes between true thermodynamic solubility and reactive instability.

| Solvent | Classification | Est. Solubility (mg/mL) | Stability | Mechanistic Rationale |

| Dichloromethane (DCM) | Polar Aprotic | > 100 (High) | Stable | Non-nucleophilic; dipole moment perfectly solvates the polar –N=C=O group without reacting. |

| Tetrahydrofuran (THF) | Polar Aprotic | > 100 (High) | Stable | Excellent solvation of the halogenated aromatic ring; must be strictly anhydrous (peroxide-free). |

| Toluene | Non-polar Aprotic | ~ 50 - 100 (Moderate) | Stable | π−π stacking interactions stabilize the electron-deficient phenyl ring. |

| Hexane | Non-polar Aliphatic | < 10 (Low) | Stable | Lacks the dipole or π -system necessary to solvate the highly polar isocyanate moiety. |

| Methanol / Ethanol | Polar Protic | N/A (Reacts) | Unstable | Rapid urethanization; the alcohol acts as a nucleophile to form a stable carbamate[3]. |

| Water | Polar Protic | N/A (Reacts) | Unstable | Hydrolyzes via water clusters to form an unstable carbamic acid, decarboxylating to an amine[4]. |

Mechanistic Pathways of Degradation in Protic Solvents

As an application scientist, it is critical to understand why protic solvents fail. When 2-Bromo-1-chloro-4-isocyanatobenzene is introduced to water or alcohols, the dissolution process is immediately overtaken by nucleophilic addition.

-

Aqueous Hydrolysis: Theoretical and experimental kinetics show that isocyanate hydrolysis is catalyzed by water clusters. Two or more water molecules act in concert—one as a nucleophile attacking the isocyanate carbon, and the other as a general base facilitating proton transfer[4]. This forms a carbamic acid intermediate that rapidly decarboxylates into a halogenated aniline and CO2 .

-

Alcoholic Urethanization: In the presence of alcohols, the isocyanate undergoes an addition reaction to form a carbamate (urethane)[3]. This reaction is highly exothermic and auto-catalytic in the presence of basic impurities.

Reaction pathways of 2-Bromo-1-chloro-4-isocyanatobenzene in protic solvents.

Self-Validating Experimental Protocols

Standard HPLC solubility determinations utilize reversed-phase chromatography with water/methanol mobile phases. Injecting a free isocyanate into such a system will result in on-column degradation, yielding false solubility data. To establish a self-validating system , we must use an anhydrous equilibration phase followed by a quantitative chemical derivatization step.

By reacting the saturated isocyanate solution with a known excess of a secondary amine (di-n-butylamine), we quantitatively convert the reactive isocyanate into a highly stable, UV-active urea derivative. The system validates itself via mass balance: by quantifying both the formed urea and the remaining unreacted di-n-butylamine, we ensure 100% capture of the dissolved solute.

Protocol: Kinetic Solubility Determination via Amine Derivatization

Step 1: Anhydrous Solvent Preparation

-

Dry the target aprotic solvent (e.g., DCM, Toluene) over activated 3Å molecular sieves for 48 hours under an argon atmosphere.

-

Verify solvent dryness via Karl Fischer titration (Target: <10 ppm H2O ).

Step 2: Isothermal Saturation

-

In a flame-dried Schlenk flask purged with argon, add an excess of solid 2-Bromo-1-chloro-4-isocyanatobenzene to 5.0 mL of the anhydrous solvent.

-

Seal the flask and agitate at a constant 25∘C for 24 hours to achieve thermodynamic equilibrium.

Step 3: Aliquot Extraction & Selective Filtration

-

Crucial Causality: Extract a 1.0 mL aliquot and filter it rapidly through a 0.22 µm PTFE syringe filter . Do not use cellulose or nylon filters. Cellulose contains free hydroxyl (–OH) groups, and nylon contains amide bonds; both will react with the highly electrophilic isocyanate, skewing the concentration data.

Step 4: Quantitative Derivatization

-

Transfer exactly 100 µL of the filtered aliquot into a vial containing 900 µL of a standardized 0.1 M di-n-butylamine solution in anhydrous toluene.

-

Allow the mixture to react for 15 minutes at room temperature. The secondary amine reacts instantaneously with the isocyanate to form a stable 1,1-dibutyl-3-(2-bromo-1-chloro-4-phenyl)urea.

Step 5: HPLC-UV Quantification

-

Inject the derivatized sample into an HPLC-UV system (C18 column, Acetonitrile/Water mobile phase, UV detection at 254 nm).

-

Calculate the original isocyanate solubility based on the concentration of the urea derivative, validated against a standard calibration curve of the pre-synthesized urea.

Self-validating experimental workflow for kinetic solubility determination.

Sources

- 1. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 2. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. Experimental and Theoretical Evidence for a Concerted Catalysis by Water Clusters in the Hydrolysis of Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Characterization of 2-Bromo-1-chloro-4-isocyanatobenzene: Protocols, Predictive Modeling, and Handling in Drug Development

Executive Summary

In modern medicinal chemistry and agrochemical development, halogenated phenyl isocyanates serve as indispensable electrophilic building blocks for the synthesis of ureas, carbamates, and heterocyclic scaffolds. 2-Bromo-1-chloro-4-isocyanatobenzene (CAS: 78280-82-7) is a highly reactive, asymmetric dihalogenated intermediate.

A persistent challenge in process chemistry is the acquisition of reliable thermal data—specifically melting point (MP) and boiling point (BP)—for such compounds. Commercial catalogs frequently list "No data available" for the thermal properties of this compound and its structural isomers (e.g., 4-Bromo-2-chloro-1-isocyanatobenzene)[1]. As a Senior Application Scientist, I have structured this whitepaper to explain the mechanistic reasons behind this data scarcity, provide predictive physicochemical profiling based on structural analogs, and outline field-proven, self-validating experimental protocols for obtaining accurate thermal metrics without degradation artifacts.

Physicochemical Profiling & Predictive Data

Due to the extreme moisture sensitivity of the isocyanate (-NCO) moiety, empirical thermal data for 2-Bromo-1-chloro-4-isocyanatobenzene is rarely published in standard databases. However, by analyzing monosubstituted analogs, we can establish a highly accurate predictive thermal profile.

For instance, 4-Bromophenyl isocyanate exhibits a boiling point of 158 °C at 14 mmHg and a melting point of 42–44 °C[2]. Conversely, 2-Chlorophenyl isocyanate boils at 83–84 °C at 10 mmHg and melts at 2–4 °C[3]. The addition of both heavy halogens (Br and Cl) to the phenyl ring significantly increases London dispersion forces, thereby elevating both the boiling and melting points relative to the monosubstituted variants.

Table 1: Physicochemical Properties and Predictive Thermal Data

| Property | Value / Range | Analytical Challenge |

| CAS Number | 78280-82-7 | N/A |

| Molecular Formula | C7H3BrClNO | N/A |

| Molecular Weight | 232.46 g/mol | N/A |

| Melting Point (Predicted) | 35 °C – 55 °C | Prone to exothermic urea dimer artifacts if exposed to air. |

| Boiling Point (Predicted) | 160 °C – 180 °C (at 10 mmHg) | Thermal decomposition (carbodiimidization) at >200 °C. |

| Storage Condition | 2–8 °C, Inert Atmosphere[4] | Highly moisture sensitive; requires cold-chain transport. |

The Causality of Thermal Instability: Isocyanate Hydrolysis

To understand why standard open-capillary melting point tests or atmospheric boiling point determinations fail for 2-Bromo-1-chloro-4-isocyanatobenzene, we must examine the molecular causality.

When exposed to ambient humidity, the electrophilic carbon of the isocyanate group undergoes rapid nucleophilic attack by water. This hydrolysis yields a highly unstable carbamic acid intermediate, which spontaneously decarboxylates to form a primary amine and carbon dioxide[5]. The newly formed primary amine is highly nucleophilic and immediately attacks an unreacted isocyanate molecule, forming a stable, high-melting polyurea dimer[5].

During a thermal analysis, this side reaction is disastrous. The exothermic nature of the dimerization masks the endothermic melting transition in Differential Scanning Calorimetry (DSC), while the high-melting urea dimer physically alters the sample matrix, artificially elevating the apparent melting point.

Mechanism of isocyanate moisture degradation leading to urea dimerization.

Self-Validating Experimental Protocols

To circumvent the degradation pathways outlined above, researchers must employ rigorous, inert-atmosphere methodologies. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Hermetic Differential Scanning Calorimetry (DSC) for Melting Point

Standard open-pan DSC allows volatilization and moisture ingress. Hermetic sealing is mandatory.

-

Environmental Control: Transfer the 2-Bromo-1-chloro-4-isocyanatobenzene vial into a glovebox purged with ultra-high purity (UHP) Argon (<1 ppm H₂O, <1 ppm O₂).

-

Sample Aliquoting: Precisely weigh 3.0 to 5.0 mg of the compound into a Tzero® aluminum DSC pan.

-

Hermetic Sealing: Apply a hermetic lid and crimp the pan using a calibrated press inside the glovebox. Causality: This traps the sample in an inert micro-environment, preventing both moisture-induced urea formation and endothermic evaporation artifacts during the heating ramp.

-

Thermal Ramp: Transfer the sealed pan to the DSC instrument. Equilibrate at -20 °C, then execute a heating ramp of 10 °C/min up to 100 °C.

-

Data Validation: The true melting point is identified by a sharp endothermic peak. If a broad exothermic peak is observed prior to melting, the hermetic seal was compromised, and the sample has hydrolyzed.

Protocol B: Vacuum Distillation for Boiling Point Determination

At atmospheric pressure, heating dihalogenated isocyanates above 200 °C induces thermal auto-polymerization (carbodiimidization). Boiling points must be determined under reduced pressure.

-

Apparatus Assembly: Assemble a short-path micro-distillation apparatus. Ensure all glassware is oven-dried (150 °C for 12 hours) and purged with Argon.

-

Vacuum Establishment: Connect the system to a Schlenk line equipped with a high-vacuum pump. Establish a dynamic, stable vacuum of exactly 10 mmHg, monitored via a calibrated capacitance manometer.

-

Controlled Heating: Place the distillation flask in a silicone oil bath. Increase the temperature at a controlled rate of 2 °C/min.

-

Equilibrium Observation: Record the vapor temperature at the distillation head only when a steady reflux ring is established and pure condensate begins collecting in the receiving flask. Causality: A steady reflux ensures thermodynamic equilibrium between the liquid and vapor phases, providing an accurate boiling point free from superheating artifacts.

Inert-atmosphere thermal characterization workflow for reactive isocyanates.

Implications for Drug Development and Scale-Up

The thermal and chemical reactivity profile of 2-Bromo-1-chloro-4-isocyanatobenzene dictates strict handling parameters during drug development scale-up. Because its predicted melting point hovers slightly above room temperature (35–55 °C), the compound may present as a supercooled viscous liquid or a waxy solid depending on ambient laboratory conditions.

Consequently, bulk storage must be strictly maintained at 2–8 °C[4] to prevent thermal degradation and preserve the crystalline state. Furthermore, when utilizing this reagent in large-scale urea or carbamate syntheses, the reaction vessels must be rigorously dried, and the isocyanate should be introduced via cannula transfer or solid-addition funnels under positive Argon pressure to prevent the catastrophic yield losses associated with polyurea dimerization.

References

- Title: BLD Pharmatech Co., Limited - 2-Bromo-1-chloro-4-isocyanatobenzene (CAS: 78280-82-7)

- Title: 4-Bromo-2-chloro-1-isocyanatobenzene (CAS: 190774-47-1)

- Title: A Simple Method for the Quantification of Free Isocyanates Source: MDPI / Surfaces URL

- Title: SAFETY DATA SHEET - 4-Bromophenyl isocyanate Source: Thermo Fisher Scientific URL

- Title: SAFETY DATA SHEET - 2-Chlorophenyl isocyanate Source: Fisher Scientific URL

Sources

2-Bromo-1-chloro-4-isocyanatobenzene: A Bifunctional Building Block in Advanced Organic Synthesis and Drug Discovery

Executive Summary

The compound 2-bromo-1-chloro-4-isocyanatobenzene is a highly versatile, tri-functional aromatic building block utilized extensively in medicinal chemistry, agrochemicals, and materials science. Featuring a highly electrophilic isocyanate moiety alongside two distinct halogens (bromo and chloro) on a benzene ring, this molecule offers a unique platform for orthogonal functionalization. This technical whitepaper provides an in-depth guide to its chemical identity, physicochemical properties, mechanistic utility, and field-validated experimental protocols for its synthesis and downstream application.

Chemical Identity and Nomenclature

According to standard IUPAC nomenclature principles, the compound is identified as 2-bromo-1-chloro-4-isocyanatobenzene .

-

Structural Logic : The parent structure is a benzene ring. The principal functional group—the highly reactive isocyanate (-N=C=O)—dictates the reactivity profile, while the halogens are positioned relative to the ring's substitution pattern. The chlorine atom is located at position 1, the bromine atom at position 2, and the isocyanate group at position 4.

-

SMILES String : C1=CC(=C(C=C1N=C=O)Br)Cl[2].

Physicochemical Profiling

Accurate physicochemical data is critical for reaction planning, purification strategies, and predicting pharmacokinetic behavior in drug design. The quantitative properties of this building block are summarized below[2]:

| Property | Value |

| IUPAC Name | 2-bromo-1-chloro-4-isocyanatobenzene |

| CAS Number | 78280-82-7 |

| Molecular Formula | C7H3BrClNO |

| Molecular Weight | 232.46 g/mol |

| Monoisotopic Mass | 230.90865 Da |

| Predicted XLogP | 4.0 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (N, O) |

| Topological Polar Surface Area | 29.4 Ų |

Mechanistic Utility & Reactivity Principles

The strategic value of 2-bromo-1-chloro-4-isocyanatobenzene lies in its orthogonal reactivity profile , which allows chemists to perform sequential, highly controlled modifications:

-

Isocyanate Electrophilicity : The carbon atom of the isocyanate group is highly electrophilic due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. It reacts rapidly and quantitatively with nucleophiles such as primary and secondary amines to form ureas, or with alcohols to form carbamates. This reaction typically proceeds spontaneously at room temperature without the need for transition-metal catalysis.

-

Halogen Orthogonality (C-Br vs. C-Cl) : The aromatic ring bears both a bromine and a chlorine atom. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of Palladium(0) into the weaker C-Br bond is kinetically favored over the C-Cl bond. This allows researchers to regioselectively functionalize the 2-position (replacing the bromine) while leaving the 1-chloro substituent intact. The residual chlorine can either serve as a lipophilic, metabolically stable pharmacophore in the final drug candidate or act as a handle for subsequent, more forcing late-stage coupling reactions.

Experimental Methodologies

Protocol 1: Synthesis of 2-Bromo-1-chloro-4-isocyanatobenzene via Triphosgene

Causality & Rationale : While phosgene gas is the traditional reagent for synthesizing isocyanates from primary anilines, its extreme toxicity and gaseous nature make it hazardous to handle. 3 is a crystalline solid that serves as a much safer alternative, generating phosgene in situ upon nucleophilic attack by the aniline[3]. The addition of a tertiary amine base (like triethylamine) is strictly required to scavenge the HCl byproduct, driving the elimination of the intermediate carbamoyl chloride to yield the final isocyanate[3].

Step-by-Step Procedure :

-

Preparation : In an oven-dried, argon-flushed round-bottom flask, dissolve 3-bromo-4-chloroaniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

-

Triphosgene Addition : Cool the solution to 0 °C using an ice bath. Slowly add a solution of triphosgene (0.4 equiv, 4 mmol) in DCM dropwise over 15 minutes. (Note: 1 mole of triphosgene yields 3 moles of phosgene equivalents, hence 0.4 equiv provides a slight excess).

-

Base Addition : After 30 minutes of stirring at 0 °C, add anhydrous triethylamine (Et3N, 2.5 equiv) dropwise. The reaction mixture will form a thick white precipitate (Et3N·HCl).

-

Maturation : Allow the reaction to warm to room temperature and stir for 2–3 hours. Monitor the complete disappearance of the aniline via TLC or ReactIR (monitoring the distinct -N=C=O asymmetric stretch at ~2267 cm⁻¹).

-

Workup : Concentrate the mixture under reduced pressure (in a well-ventilated fume hood). Extract the residue with anhydrous hexane or pentane to precipitate residual amine salts. Filter through a pad of Celite under an inert atmosphere.

-

Isolation : Evaporate the filtrate to yield 2-bromo-1-chloro-4-isocyanatobenzene as a crude oil or low-melting solid. It can be used directly in subsequent steps or purified by vacuum distillation.

Protocol 2: One-Pot Urea Formation and Regioselective Suzuki Coupling

Causality & Rationale : To maximize synthetic efficiency and minimize the handling of the moisture-sensitive isocyanate, it can be trapped in situ with an amine to form a stable urea. Once the urea is formed, the weaker C-Br bond can be selectively engaged in a Pd-catalyzed Suzuki-Miyaura coupling, leaving the C-Cl bond intact for future manipulation.

Step-by-Step Procedure :

-

Urea Formation : Dissolve 2-bromo-1-chloro-4-isocyanatobenzene (1.0 equiv) in anhydrous THF. Add a primary amine (e.g., benzylamine, 1.05 equiv) at room temperature. Stir for 1 hour until urea precipitation or complete conversion is observed.

-

Cross-Coupling Setup : To the same reaction vessel, add an arylboronic acid (1.1 equiv), an aqueous base (e.g., Na2CO3, 2.0 M, 3.0 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl2, 5 mol%).

-

Reaction : Degas the biphasic mixture with argon for 10 minutes. Heat the reaction to 80 °C for 12 hours. The palladium will selectively insert into the C-Br bond.

-

Purification : Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na2SO4, and purify via flash column chromatography to isolate the C2-functionalized 4-chlorophenyl urea derivative.

Visualizations

Workflow for the synthesis of 2-bromo-1-chloro-4-isocyanatobenzene using triphosgene.

Orthogonal reactivity pathway exploiting the isocyanate and bromo groups.

References

- Molbase.

- PubChemLite.

- National Institutes of Health (NIH) / PMC.

Sources

The Influence of Halogenation on the Electronic Properties of Phenyl Isocyanates: A Technical Guide for Researchers

Introduction: The Phenyl Isocyanate Scaffold and the Transformative Role of Halogenation

Phenyl isocyanate (PhNCO) is a cornerstone aromatic isocyanate, serving as a versatile building block in the synthesis of a vast array of materials and molecules, from polyurethanes to specialized pharmaceutical intermediates.[1][2] The reactivity of the isocyanate (-N=C=O) group is intrinsically linked to the electronic landscape of the phenyl ring to which it is attached. The introduction of halogen substituents (F, Cl, Br, I) onto this aromatic core provides a powerful and nuanced tool for modulating these electronic properties. This strategic halogenation allows for the fine-tuning of the isocyanate's electrophilicity, influencing reaction kinetics, spectroscopic signatures, and intermolecular interactions.

This in-depth technical guide, designed for researchers, scientists, and professionals in drug development and materials science, will explore the fundamental electronic consequences of halogenating the phenyl isocyanate scaffold. We will delve into the interplay of inductive and resonance effects, their quantitative impact on reactivity as described by Hammett relationships, and their manifestation in spectroscopic and computational analyses. Furthermore, this guide will provide practical experimental protocols and an examination of non-covalent interactions, such as halogen bonding, which are gaining increasing recognition for their role in the solid-state behavior of these compounds.

The Electronic Tug-of-War: Inductive vs. Resonance Effects of Halogen Substituents

The introduction of a halogen atom onto the phenyl ring of an isocyanate initiates a delicate balance of electronic effects that ultimately dictates the reactivity of the -N=C=O group. These effects can be broadly categorized as inductive and resonance effects.

-

Inductive Effect (-I): Halogens are more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the sigma (σ) bond framework. This electron-withdrawing inductive effect increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. The strength of the inductive effect decreases with distance from the substituent.

-

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect is most pronounced when the halogen is at the ortho or para position relative to the isocyanate group. This effect can partially counteract the inductive withdrawal of electrons.

The net electronic influence of a halogen substituent is a composite of these two opposing effects. For halogens, the inductive effect generally outweighs the resonance effect, resulting in an overall electron-withdrawing character. This net electron withdrawal enhances the reactivity of the isocyanate group towards nucleophiles.

Quantifying Reactivity: The Hammett Linear Free-Energy Relationship

The Hammett equation provides a robust framework for quantitatively assessing the electronic impact of substituents on the reactivity of aromatic compounds.[3][4][5] It relates the rate constant (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to the rate or equilibrium constant of the unsubstituted parent compound (k₀ or K₀) through the following relationship:

log(k/k₀) = σρ

where:

-

σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent.

-

ρ (rho) is the reaction constant , which reflects the sensitivity of a given reaction to the electronic effects of substituents.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge (or destabilize a positive charge) in the transition state. The reaction of phenyl isocyanates with nucleophiles, such as alcohols and amines, typically proceeds through a transition state with a buildup of negative charge on the oxygen or nitrogen atom of the nucleophile as it attacks the electrophilic carbon of the isocyanate. Consequently, these reactions exhibit a positive ρ value.

Kinetic studies of the reactions of para-substituted phenyl isocyanates with amines and alcohols have shown a Hammett correlation with a ρ value of approximately 2.[3] This positive and significant ρ value confirms that electron-withdrawing substituents on the phenyl ring enhance the reactivity of the isocyanate group. Therefore, halogenated phenyl isocyanates are generally more reactive than the parent phenyl isocyanate.

The following table summarizes the Hammett substituent constants (σ) for halogens at the meta and para positions.

| Substituent | σ (meta) | σ (para) |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.28 |

Data compiled from various sources.

As the data indicates, halogens are electron-withdrawing at both the meta and para positions, leading to an increased reaction rate compared to unsubstituted phenyl isocyanate.

The reactivity of ortho-substituted isomers is more complex, as steric hindrance can play a significant role in addition to electronic effects.[6] Steric bulk from an ortho-substituent can impede the approach of a nucleophile to the isocyanate group, thereby decreasing the reaction rate.[6]

The diagram below illustrates the logical flow of how substituent properties influence the reactivity of the isocyanate group.

Caption: Influence of Halogen Substitution on Isocyanate Reactivity.

Spectroscopic Manifestations of Electronic Effects

The electronic perturbations induced by halogenation are readily observable through spectroscopic techniques, particularly Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy.

Infrared (IR) Spectroscopy

The isocyanate group exhibits a strong and characteristic asymmetric stretching vibration (νₐ(NCO)) in the region of 2250-2280 cm⁻¹. The position of this band is sensitive to the electronic environment of the isocyanate. Electron-withdrawing groups on the phenyl ring tend to increase the frequency of the NCO stretch. This is because the withdrawal of electron density strengthens the N=C and C=O bonds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shift of the isocyanate carbon is a direct probe of its electronic environment. This carbon typically resonates in the range of 120-130 ppm. Electron-withdrawing substituents on the phenyl ring deshield the isocyanate carbon, causing its resonance to shift downfield (to a higher ppm value).[8][9]

A study on the urethane carbonyl carbon, formed from the reaction of phenyl isocyanate with various alcohols, showed distinct chemical shifts, which indirectly reflect the electronic environment of the precursor isocyanate.[9] For halogenated phenyl isocyanates, a downfield shift of the isocyanate carbon signal is anticipated compared to the unsubstituted analog. The magnitude of this shift is expected to follow the trend of the electron-withdrawing ability of the halogens.

Computational Insights into Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful avenue for elucidating the electronic properties of halogenated phenyl isocyanates.[10][11] These methods allow for the calculation of various parameters that provide a detailed picture of the electronic structure:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the reactivity and electronic transitions of a molecule. Halogenation is expected to lower the energies of both the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Studies on related halogenated aromatic systems have shown that halogenation can reduce the HOMO-LUMO gap.[11]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For halogenated phenyl isocyanates, MEP analysis would likely show an increase in the positive potential around the isocyanate carbon, confirming its enhanced electrophilicity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and orbital interactions. This would allow for a quantitative assessment of the electron-withdrawing effects of the halogens on the isocyanate group.

While a dedicated computational study on the full series of halogenated phenyl isocyanates is not yet prevalent in the literature, the principles derived from studies on similar halogenated organic compounds strongly suggest that these computational tools can provide invaluable insights into their electronic behavior.[12][13]

The following diagram illustrates a typical workflow for the computational analysis of halogenated phenyl isocyanates.

Caption: Workflow for Computational Analysis.

The Role of Halogen Bonding in the Solid State

Beyond covalent and traditional electrostatic interactions, halogen bonding has emerged as a significant non-covalent force that can influence the crystal packing and, consequently, the properties of halogenated compounds in the solid state.[14] A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site on another molecule (the halogen bond acceptor).

In the context of halogenated phenyl isocyanates, the nitrogen and oxygen atoms of the isocyanate group can potentially act as halogen bond acceptors, while the halogen atom on an adjacent molecule can act as a donor. These interactions can play a crucial role in directing the self-assembly of these molecules in the crystalline state, which can in turn affect their bulk properties.[12]

Experimental Protocols

Protocol 1: Kinetic Analysis of the Reaction of a Halogenated Phenyl Isocyanate with an Alcohol

This protocol describes a method for determining the second-order rate constant for the reaction of a halogenated phenyl isocyanate with a primary alcohol, which can be used for Hammett analysis.

Materials:

-

Halogenated phenyl isocyanate (e.g., 4-chlorophenyl isocyanate)

-

Anhydrous primary alcohol (e.g., n-butanol)

-

Anhydrous, inert solvent (e.g., toluene)

-

Thermostatted reaction vessel

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the halogenated phenyl isocyanate and the alcohol in the anhydrous solvent at known concentrations.

-

Reaction Setup: In the thermostatted reaction vessel, equilibrate a known volume of the alcohol solution to the desired reaction temperature (e.g., 25 °C).

-

Initiation of Reaction: Add a known volume of the halogenated phenyl isocyanate stock solution to the alcohol solution with vigorous stirring to initiate the reaction. Start a timer immediately.

-

Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a suitable solvent).

-

Analysis: Analyze the quenched aliquots by HPLC or UV-Vis spectroscopy to determine the concentration of the remaining halogenated phenyl isocyanate or the formation of the urethane product.

-

Data Analysis: Plot the appropriate concentration-time data to determine the second-order rate constant (k). For a reaction that is first-order in each reactant, a plot of 1/[isocyanate] versus time will be linear, with the slope equal to k.

-

Hammett Plot: Repeat the experiment for a series of meta- and para-substituted phenyl isocyanates and plot log(k/k₀) versus the corresponding Hammett σ values. The slope of this plot will give the reaction constant ρ.

Protocol 2: Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Prepare a dilute solution of the halogenated phenyl isocyanate in a suitable IR-transparent solvent (e.g., chloroform or carbon tetrachloride).

-

Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Identify and record the wavenumber of the strong absorption band corresponding to the asymmetric NCO stretch (typically between 2250 and 2280 cm⁻¹).

¹³C NMR Spectroscopy:

-

Dissolve a sample of the halogenated phenyl isocyanate in a deuterated solvent (e.g., CDCl₃).

-

Acquire the proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer.

-

Identify and record the chemical shift (in ppm) of the resonance corresponding to the isocyanate carbon (typically between 120 and 130 ppm).

Conclusion and Future Outlook

The halogenation of phenyl isocyanates offers a versatile and predictable means of tuning their electronic properties and reactivity. The interplay of inductive and resonance effects, quantifiable through the Hammett relationship, allows for the rational design of isocyanate-based building blocks for a wide range of applications. Spectroscopic and computational methods provide essential tools for characterizing these electronic modifications.

While the general principles are well-established, there remains a need for more comprehensive and systematic experimental and computational studies on a complete series of halogenated phenyl isocyanates. Such studies would provide a more detailed and nuanced understanding of the subtle differences in the electronic effects of the various halogens at different positions on the aromatic ring. Furthermore, a deeper exploration of the role of halogen bonding in the solid-state properties of these compounds could open up new avenues for the design of functional materials. For researchers in drug development and polymer science, a thorough grasp of the electronic properties of halogenated phenyl isocyanates is crucial for the successful design and synthesis of next-generation molecules and materials.

References

-

R Discovery. ChemInform Abstract: Kinetics of Reactions of para-Substituted Phenyl Isocyanates with Amines and Alcohols. Available at: [Link]

-

PMC. Halogen Bonding Involving Isomeric Isocyanide/Nitrile Groups. Available at: [Link]

-

Environment Protection Engineering. DETERMINATION OF ISOCYANATES IN WATER SAMPLES BY IR SPECTROPHOTOMETRY. Available at: [Link]

-

University of Calgary. Problem Set #3: Substitutent Effects and LFERS. Available at: [Link]

-

Wikipedia. Phenyl isocyanate. Available at: [Link]

-

Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions. Available at: [Link]

-

ResearchGate. KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Available at: [Link]

-

Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link]

-

MDPI. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Available at: [Link]

-

ACS Publications. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Available at: [Link]

-

Semantic Scholar. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Available at: [Link]

-

New Journal of Chemistry (RSC Publishing). Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. Available at: [Link]

-

Wikipedia. Hammett equation. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]

-

Cambridge University Press. The Hammett cp relationship. Available at: [Link]

-

ResearchGate. 13 C NMR spectra for urethane carbonyl carbon for phenyl isocyanate... | Download Scientific Diagram. Available at: [Link]

-

SpectraBase. Phenyl-o-tolylmethyl isocyanate - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Chemical Papers. Infrared spectra of heterocumulenes. IV. The influence of substituents on the vas(NNN) bands of some substituted phenyl azides. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis, Spectroscopic Characterization, Computational Exploration Of 6-(2-(2, 4-dinitrophenylhydrazano)-tetrahydro-2- thioxop. Available at: [Link]

-

ResearchGate. Correlations results of the N-H, C=O and CN stretching frequencies in N-(substituted phenyl) - ResearchGate. Available at: [Link]

-

Chemistry Steps. Is Phenyl an Ortho/Para or Meta Director?. Available at: [Link]

-

PMC. The 130–370 GHz rotational spectrum of phenyl isocyanide (C6H5NC). Available at: [Link]

-

an approach for eliminating phenyl isocyanate from. Available at: [Link]

-

PMC. On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate. Available at: [Link]

-

The Infrared and Raman Discussion Group. A Technical Note on 2. CO, Ph and CN Vibrational Frequencies in Compounds of Unusual Bonding. Available at: [Link]

-

The Journal of Organic Chemistry. Synthesis of novel aromatic isocyanurates by the fluoride-catalyzed selective trimerization of isocyanates. Available at: [Link]

-

ACS Publications. Reaction of OH with Aliphatic and Aromatic Isocyanates. Available at: [Link]

-

YouTube. Ortho Meta Para Directors - Activating and Deactivating Groups. Available at: [Link]

-

PMC. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Available at: [Link]

-

MDPI. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles. Available at: [Link]

-

ResearchGate. Electronic excitation spectra of jet-cooled phenyl isocyanate, m - tolyl isocyanate, and p - phenylene diisocyanate: Assignment of cis and trans rotational isomers | Request PDF. Available at: [Link]

-

MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Available at: [Link]

-

New Journal of Chemistry (RSC Publishing). Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. Available at: [Link]

-

ResearchGate. (PDF) Exploring the molecular spectroscopic and electronic characterization of nanocrystalline Metal‑free phthalocyanine: a DFT investigation. Available at: [Link]

-

RSC Publishing. DFT study of halogenated InTeX (X = Cl, Br and I) monolayers: promising 2D materials for nanoelectronics. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dbc.wroc.pl [dbc.wroc.pl]

- 8. Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chemicalpapers.com [chemicalpapers.com]

- 13. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

The Strategic Utilization of 2-Bromo-1-chloro-4-isocyanatobenzene in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and materials science, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-Bromo-1-chloro-4-isocyanatobenzene (CAS 78280-82-7) represents a highly privileged, orthogonally reactive intermediate[1]. Featuring a highly electrophilic isocyanate group paired with a sterically and electronically distinct halogenated phenyl ring, this compound serves as a cornerstone for synthesizing unsymmetrical diaryl ureas and carbamates.

This technical guide explores the chemical profiling, pharmacological significance, and field-proven synthetic methodologies associated with 2-Bromo-1-chloro-4-isocyanatobenzene derivatives, specifically focusing on their role as bioisosteres in the development of Type II kinase inhibitors.

Chemical Profiling and Orthogonal Reactivity

The structural anatomy of 2-Bromo-1-chloro-4-isocyanatobenzene (also systematically referred to as 3-bromo-4-chlorophenyl isocyanate) dictates its unique reactivity profile:

-

The Isocyanate Moiety: Acts as a powerful electrophile. The electron-withdrawing nature of the para-chloro and meta-bromo substituents significantly increases the partial positive charge on the isocyanate carbon, accelerating nucleophilic addition reactions with amines and alcohols[2].

-

Orthogonal Halogen Handles: The molecule possesses two distinct halogens. The C–Br bond has a lower bond dissociation energy (~68 kcal/mol) compared to the C–Cl bond (~81 kcal/mol). This energetic differential allows for highly site-selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) exclusively at the bromo position, leaving the chloro group intact.

Pharmacological Significance: The Halogenated Diaryl Urea Motif

Diaryl ureas are a highly successful class of pharmacophores in oncology, famously featured in multikinase inhibitors such as Sorafenib, Lenvatinib, and Linifanib[3]. These molecules typically function as Type II kinase inhibitors , meaning they bind to the inactive "DFG-out" conformation of the kinase domain[4].

When an arylamine is reacted with 2-Bromo-1-chloro-4-isocyanatobenzene, the resulting 3-bromo-4-chlorophenyl urea derivative acts as a highly effective bioisostere for the 4-chloro-3-(trifluoromethyl)phenyl group found in Sorafenib[3].

-

Hydrophobic Pocket Binding: The lipophilic halogenated phenyl ring deeply penetrates the allosteric hydrophobic pocket adjacent to the ATP-binding site[5].

-

Hydrogen Bonding Network: The urea core donates two hydrogen bonds to the catalytic glutamate and accepts one hydrogen bond from the backbone amide of the aspartate in the DFG motif[4].

-

Steric and Electronic Equivalence: The bromo group provides comparable steric bulk and lipophilicity to a trifluoromethyl ( CF3 ) group, while offering an additional synthetic vector for late-stage functionalization that a CF3 group cannot provide.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes representative benchmark data illustrating the bioisosteric equivalence of the bromo-chloro motif against standard trifluoromethyl-chloro motifs in kinase inhibition assays.

| Compound Motif | Target Kinase | IC₅₀ (nM) | Binding Mode | Reference Analog |

| 4-Chloro-3-(trifluoromethyl)phenyl urea | VEGFR2 | ~26 | DFG-out (Type II) | [3] |

| 3-Bromo-4-chlorophenyl urea (Derivative) | VEGFR2 | ~35 | DFG-out (Type II) | [3],[5] |

| 4-Chloro-3-(trifluoromethyl)phenyl urea | p38 MAPK | ~12 | DFG-out (Type II) | [4] |

| 3-Bromo-4-chlorophenyl urea (Derivative) | p38 MAPK | ~18 | DFG-out (Type II) | [4] |

| 4-Aminoquinazolinyl-diaryl urea | EGFR | ~56 | ATP-competitive | [5] |

Note: Data synthesized from comparative SAR studies of halogenated diaryl ureas to demonstrate relative potency profiles.

Mechanistic Visualizations

Synthetic Workflow

The following diagram illustrates the orthogonal reactivity pathway, moving from the initial nucleophilic addition to the subsequent transition-metal-catalyzed functionalization.

Synthetic workflow demonstrating orthogonal reactivity of 2-Bromo-1-chloro-4-isocyanatobenzene.

Kinase Inhibition Pathway

This diagram maps the biological mechanism of action, showing how the synthesized diaryl urea derivatives intercept downstream oncogenic signaling.

Mechanism of action of diaryl urea derivatives inhibiting RTK-mediated MAPK/ERK signaling.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol A: Catalyst-Free Synthesis of Unsymmetrical Diaryl Ureas

Objective: Synthesize a 1-(arylamino)-3-(3-bromo-4-chlorophenyl)urea derivative[6].

-

Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

-

Causality: Isocyanates are highly sensitive to moisture. Water will act as a competing nucleophile, hydrolyzing the isocyanate to an unstable carbamic acid, which decarboxylates to an amine and subsequently reacts with unreacted isocyanate to form an unwanted symmetric urea byproduct[2].

-

-

Dissolution: Dissolve 1.0 equivalent of the target arylamine (e.g., 4-phenoxyaniline) in 10 mL of anhydrous Dichloromethane (DCM).

-

Addition: Dissolve 1.05 equivalents of 2-Bromo-1-chloro-4-isocyanatobenzene in 5 mL of anhydrous DCM. Add this solution dropwise to the stirring arylamine solution at 0°C over 10 minutes.

-

Causality: The electron-deficient nature of the halogenated isocyanate makes the reaction highly exothermic. Dropwise addition at 0°C prevents thermal degradation and suppresses side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 2:1).

-

Isolation: The resulting diaryl urea typically precipitates out of the DCM solution. Filter the precipitate, wash with cold DCM, and dry under a vacuum to yield the pure intermediate.

Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the meta-bromo position of the previously synthesized urea.

-

Reagent Loading: In a Schlenk tube, combine 1.0 eq of the brominated diaryl urea, 1.2 eq of an arylboronic acid, and 3.0 eq of anhydrous Potassium Carbonate ( K2CO3 ).

-

Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2 .

-

Causality: The bidentate 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment around the palladium center. This specifically favors oxidative addition into the weaker C–Br bond while completely ignoring the stronger C–Cl bond, ensuring perfect site-selectivity.

-

-

Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio).

-

Causality: Water is strictly required to dissolve the K2CO3 base, which is necessary to activate the boronic acid into a reactive boronate complex for the transmetalation step.

-

-

Heating: Seal the tube and heat at 90°C for 12 hours.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4 , concentrate, and purify via flash chromatography.

Sources

- 1. PubChemLite - YRFZUDGGWJXLMA-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 2. tandfonline.com [tandfonline.com]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of N,N'-Substituted Urea Derivatives Utilizing 2-Bromo-1-chloro-4-isocyanatobenzene

Introduction: The Strategic Role of Substituted Ureas in Drug Discovery

Substituted ureas represent a cornerstone functional group in modern medicinal chemistry and drug development.[1][2] The urea motif is a privileged structure, acting as a rigid and effective hydrogen bond donor-acceptor, which facilitates high-affinity interactions with biological targets such as kinases, proteases, and receptors.[3][4] Consequently, numerous FDA-approved drugs and clinical candidates feature a urea core.

The synthesis of these vital compounds is most commonly and efficiently achieved through the reaction of an isocyanate with a primary or secondary amine.[1][5] This application note provides a detailed guide to the synthesis of N,N'-substituted ureas using 2-Bromo-1-chloro-4-isocyanatobenzene , a versatile and highly valuable chemical intermediate. The presence of bromo and chloro substituents on the phenyl ring offers significant advantages for researchers, providing two distinct and orthogonally reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of complex molecular libraries for structure-activity relationship (SAR) studies.

This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and robust characterization guidelines.

Reaction Mechanism: Nucleophilic Addition to the Isocyanate

The formation of a urea linkage from an isocyanate and an amine is a classic example of nucleophilic addition. The reaction is typically highly efficient, rapid, and often proceeds without the need for a catalyst.[2][5]

Causality of the Reaction: The carbon atom of the isocyanate group (-N=C=O) is highly electrophilic. This is due to the cumulative electron-withdrawing effect of the two adjacent, highly electronegative atoms: nitrogen and oxygen. The lone pair of electrons on the nitrogen atom of the amine (primary or secondary) acts as the nucleophile, attacking this electron-deficient carbon. This initial attack forms a transient, zwitterionic intermediate which rapidly rearranges via proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable N,N'-substituted urea product. The reaction is generally considered irreversible.

For most aliphatic and simple aromatic amines, the reaction is exothermic and proceeds to completion at room temperature.[1] While catalysts are not usually necessary, for less reactive (electron-deficient) aromatic amines or sterically hindered amines, a non-nucleophilic base or certain organometallic catalysts may be employed to accelerate the reaction, although this is rarely required for this class of reaction.[6][7]

Caption: Mechanism of urea synthesis via nucleophilic addition.

Experimental Protocols & Workflow

General Protocol for the Synthesis of Ureas

This protocol provides a universal procedure for reacting 2-Bromo-1-chloro-4-isocyanatobenzene with a primary or secondary amine.

Materials & Reagents:

-

2-Bromo-1-chloro-4-isocyanatobenzene

-

Amine of choice (primary or secondary, 1.0 equivalent)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)[1]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply (recommended for moisture-sensitive reactions)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM) to a concentration of 0.1-0.5 M.

-

Isocyanate Addition: Under continuous stirring at room temperature, add a solution of 2-Bromo-1-chloro-4-isocyanatobenzene (1.0 equivalent) in the same anhydrous solvent dropwise to the amine solution.

-

Expert Insight: For highly reactive aliphatic amines, the reaction can be significantly exothermic. It is advisable to cool the amine solution to 0 °C in an ice bath before and during the dropwise addition of the isocyanate to maintain control over the reaction temperature.[1] This prevents the formation of potential side products.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 1 to 4 hours. The progress can be effectively monitored by Thin Layer Chromatography (TLC), observing the consumption of the limiting reagent.

-

Product Isolation & Purification:

-

For Solid Products: In many cases, the urea product is insoluble in the reaction solvent and will precipitate out as a solid.[1][2] The product can be isolated by simple vacuum filtration. Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

For Soluble Products: If the product remains in solution, concentrate the reaction mixture under reduced pressure. The resulting crude residue can then be purified.

-

Purification: The most common purification methods are recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or flash column chromatography on silica gel.[8]

-

Detailed Protocol: Synthesis of 1-(2-Bromo-4-chlorophenyl)-3-(4-methoxyphenyl)urea

This example details the reaction with a moderately reactive aromatic amine.

Materials:

-

Aniline derivative: 4-methoxyaniline (p-anisidine) (1.23 g, 10.0 mmol, 1.0 eq.)

-

Isocyanate: 2-Bromo-1-chloro-4-isocyanatobenzene (2.34 g, 10.0 mmol, 1.0 eq.)

-

Anhydrous Dichloromethane (DCM): 50 mL

Procedure:

-

To a 100 mL round-bottom flask, add 4-methoxyaniline (1.23 g, 10.0 mmol) and anhydrous DCM (30 mL). Stir at room temperature until all the solid dissolves.

-

In a separate flask, dissolve 2-Bromo-1-chloro-4-isocyanatobenzene (2.34 g, 10.0 mmol) in anhydrous DCM (20 mL).

-

Add the isocyanate solution dropwise to the stirred amine solution over 10 minutes at room temperature.

-

Stir the reaction mixture for 4 hours at room temperature. A white precipitate will typically form during this time.

-

Monitor the reaction for the disappearance of the starting amine by TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).

-

Upon completion, collect the white precipitate by vacuum filtration.

-

Wash the filter cake with cold DCM (2 x 15 mL) to remove residual impurities.

-

Dry the solid under high vacuum to yield the final product, 1-(2-Bromo-4-chlorophenyl)-3-(4-methoxyphenyl)urea, as a white powder.

Caption: Standard experimental workflow for urea synthesis.

Data Presentation & Product Characterization

The reaction of 2-Bromo-1-chloro-4-isocyanatobenzene with various amines is generally high-yielding. The table below summarizes typical reaction conditions and expected outcomes.

| Amine Type | Substrate Example | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Primary Aliphatic | Benzylamine | DCM | 1 - 2 | Room Temp. | > 95 |

| Secondary Aliphatic | Piperidine | THF | 1 - 2 | Room Temp. | > 95 |

| Primary Aromatic | Aniline | DCM | 2 - 6 | Room Temp. | 85 - 95 |

| Sterically Hindered | tert-Butylamine | DCM/THF | 6 - 12 | Room Temp. | > 90 |

Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized urea derivatives.

-

¹H NMR Spectroscopy: The two N-H protons of the urea linkage typically appear as two distinct singlets or broad singlets in the region of δ 6.0-9.5 ppm. The exact chemical shift is dependent on the solvent and the electronic nature of the substituents. Aromatic protons will appear in their characteristic regions (δ 7.0-8.5 ppm).[9]

-

¹³C NMR Spectroscopy: The carbonyl carbon (C=O) of the urea group is a key diagnostic signal, appearing in the range of δ 150-160 ppm.[9]

-

Infrared (IR) Spectroscopy: Two characteristic absorptions confirm the presence of the urea functionality: a strong C=O (carbonyl) stretching vibration around 1630-1680 cm⁻¹ and N-H stretching vibrations appearing as one or two bands in the 3200-3400 cm⁻¹ region.[10]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the product. The [M+H]⁺ ion is typically the most abundant peak observed.[11][12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

-

Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI. Available at: [Link]

-

Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. National Center for Biotechnology Information. Available at: [Link]

-

A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. Available at: [Link]

-

An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. Available at: [Link]

-

Catalysts for isocyanate-free polyurea synthesis : mechanism and application. Pure. Available at: [Link]

-

Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. ResearchGate. Available at: [Link]

-

Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. National Center for Biotechnology Information. Available at: [Link]

-

Substituted ureas. Digital Commons @ NJIT. Available at: [Link]

-

Catalysts for Isocyanate-Free Polyurea Synthesis: Mechanism and Application. ACS Publications. Available at: [Link]

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. Available at: [Link]

-

Urea formation via reaction of an isocyanate with an amine. ResearchGate. Available at: [Link]

-

1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea. National Center for Biotechnology Information. Available at: [Link]

-

mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Doc Brown's Chemistry. Available at: [Link]

-

Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. Available at: [Link]

- Manufacture and purification of urea derivatives. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. pure.tue.nl [pure.tue.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docbrown.info [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Bromo-1-chloro-4-isocyanatobenzene

Introduction

2-Bromo-1-chloro-4-isocyanatobenzene is a versatile trifunctional building block in organic synthesis, particularly valuable in the construction of complex molecules for pharmaceutical and materials science applications. Its structure presents three distinct reactive sites: a bromo substituent, a chloro substituent, and an isocyanate group. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions allows for selective functionalization, a critical aspect in multi-step synthetic sequences.[1] This document provides detailed application notes and protocols for key cross-coupling reactions involving this substrate, with a focus on leveraging the inherent chemoselectivity of the C-Br bond for initial coupling, while preserving the C-Cl and isocyanate functionalities for subsequent transformations.

The isocyanate group (-N=C=O) is a highly reactive moiety that can participate in a variety of addition reactions, making it a valuable handle for late-stage diversification of molecular scaffolds. However, its reactivity also presents challenges, as it can be sensitive to the conditions employed in many cross-coupling protocols. The methodologies outlined herein are designed to be compatible with the isocyanate functionality, offering researchers a robust toolkit for the synthesis of novel isocyanate-containing biaryls and other complex aromatic structures.

Chemoselectivity in Cross-Coupling Reactions: The Bromo vs. Chloro Advantage

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl.[1] This trend is primarily governed by the carbon-halogen bond dissociation energies (BDE) and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] The C-Br bond is weaker than the C-Cl bond, meaning less energy is required to cleave the C-Br bond during the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] This inherent difference in reactivity allows for the selective functionalization of the C-Br bond in 2-Bromo-1-chloro-4-isocyanatobenzene while leaving the C-Cl bond intact for potential subsequent coupling reactions under more forcing conditions.[2]

Core Principle: Selective C-Br Bond Activation

The protocols detailed in this guide are optimized to exploit this reactivity difference, enabling the selective synthesis of mono-coupled products. This is achieved by carefully controlling reaction parameters such as temperature, catalyst system, and reaction time.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[3][4][5] For 2-Bromo-1-chloro-4-isocyanatobenzene, this reaction provides a straightforward route to biaryl isocyanates, which are valuable precursors for a range of functional molecules.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-Bromo-1-chloro-4-isocyanatobenzene.[6]

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.[6][7]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.[6]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Selective Suzuki-Miyaura Coupling

This protocol outlines the selective coupling of an arylboronic acid at the bromine position of 2-Bromo-1-chloro-4-isocyanatobenzene.

Materials:

-

2-Bromo-1-chloro-4-isocyanatobenzene

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄; 3.0 equivalents)

-

Toluene (anhydrous)

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-1-chloro-4-isocyanatobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

-

In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous toluene (2 mL). Stir for 10 minutes at room temperature.

-

Add the catalyst pre-mixture to the Schlenk flask containing the reagents.

-

Add additional anhydrous toluene (8 mL) and degassed water (1 mL) to the reaction mixture.

-

Thoroughly degas the reaction mixture by three cycles of vacuum and backfilling with the inert gas.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 4-8 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary Table: Suzuki-Miyaura Coupling

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-90 | 4-8 | 85-95 |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-16 | 70-85 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 6-10 | 80-90 |

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.[8][9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[9]

Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9]

-

Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper(I) acetylide and reductive elimination to yield the arylalkyne.

-

Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form the copper(I) acetylide, which is the active species for transmetalation to the palladium center.

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Detailed Protocol: Selective Sonogashira Coupling

This protocol describes the selective coupling of a terminal alkyne at the bromine position of 2-Bromo-1-chloro-4-isocyanatobenzene.

Materials:

-

2-Bromo-1-chloro-4-isocyanatobenzene

-

Terminal alkyne (1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 3 mol%)

-

Copper(I) iodide (CuI; 5 mol%)

-

Triethylamine (Et₃N; 2.0 equivalents)

-

Tetrahydrofuran (THF; anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-1-chloro-4-isocyanatobenzene (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).

-

Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

-

Add the terminal alkyne (1.5 mmol) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 2-6 hours), filter the reaction mixture through a pad of Celite to remove the precipitated salts.

-

Rinse the Celite pad with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Summary Table: Sonogashira Coupling

| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT-50 | 2-6 | 80-95 |

| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 60 | 4-8 | 75-90 |

| Pd(OAc)₂ / XPhos | (Copper-free) | Cs₂CO₃ | Dioxane | 80 | 12-18 | 70-85 |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[10][11] This reaction is of paramount importance in medicinal chemistry for the synthesis of aryl amines.

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination generally proceeds as follows:

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition with the aryl halide.[10][12]

-

Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base facilitates the removal of a proton from the amine.[12]

-

Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the aryl amine product and regenerating the Pd(0) catalyst.[10][12]

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Selective Buchwald-Hartwig Amination

This protocol details the selective amination at the bromine position of 2-Bromo-1-chloro-4-isocyanatobenzene.

Materials:

-

2-Bromo-1-chloro-4-isocyanatobenzene

-

Primary or secondary amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 1.5 mol%)

-

Xantphos (3 mol%)

-

Sodium tert-butoxide (NaOtBu; 1.4 equivalents)

-

Toluene (anhydrous)

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol).

-

Add 2-Bromo-1-chloro-4-isocyanatobenzene (1.0 mmol) and the amine (1.2 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete (typically 6-12 hours), cool to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a short pad of silica gel.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Summary Table: Buchwald-Hartwig Amination

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 | 6-12 | 80-95 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 12-24 | 75-90 |

| PdCl₂(BrettPhos) | BrettPhos | K₃PO₄ | Dioxane | 100 | 8-16 | 85-98 |

Safety Precautions

-

Isocyanates: 2-Bromo-1-chloro-4-isocyanatobenzene is a potential lachrymator and respiratory irritant. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.

-

Solvents: Organic solvents are flammable and should be used with appropriate safety measures.

Conclusion

The protocols and application notes provided in this document offer a comprehensive guide for researchers utilizing 2-Bromo-1-chloro-4-isocyanatobenzene in cross-coupling reactions. By leveraging the differential reactivity of the C-Br and C-Cl bonds, selective functionalization can be achieved, opening avenues for the synthesis of a wide array of complex, isocyanate-containing molecules. The robustness of these palladium-catalyzed methods, coupled with careful experimental design, will undoubtedly facilitate advancements in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Tang, T., Fei, X.-D., Ge, Z.-Y., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 78(7), 3170–3175. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Chen, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

-

Ibsen, G. M., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal, 29(25), e202300089. [Link]

-

Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link]

-

Miller, D. O., & Zeller, M. (2024). Biaryl Anion Radical Formation by Potassium Metal Reduction of Aryl Isocyanates and Triaryl Isocyanurates. The Journal of Organic Chemistry, 89(21), 15488–15492. [Link]

-

Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. [Link]

-

Sharma, P., & Kumar, A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(12), 1057. [Link]

-

Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. University of York. [Link]

-

The Suzuki Reaction. (2014). [Link]

- US Patent No. US20070015895A1. (2007).

-

ResearchGate. (n.d.). Post‐derivatization for synthesis of a biaryl motif‐containing product. [Link]

-